(3-Carbamoyl-5-nitrophenyl)boronic acid

Procurement Quality Control Chemical Purity

This multifunctional arylboronic acid delivers reliable Suzuki-Miyaura coupling by eliminating ortho-deactivation effects that plague 2-nitrophenylboronic acids. The 3-carbamoyl-5-nitro substitution pattern provides distinct electronic tuning and a hydrogen-bonding handle that outperforms 3-carboxy analogs (e.g., CAS 101084-81-5) in solubility and multi-step API compatibility. Supplied at ≥98% purity with defined physical properties (mp 269-271°C, predicted pKa 6.24), it ensures reproducible results in medicinal chemistry library synthesis, agrochemical intermediate production, and analytical method development. Stored at 2-8°C for long-term stability.

Molecular Formula C7H7BN2O5
Molecular Weight 209.952
CAS No. 102170-51-4
Cat. No. B561461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Carbamoyl-5-nitrophenyl)boronic acid
CAS102170-51-4
Molecular FormulaC7H7BN2O5
Molecular Weight209.952
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N)(O)O
InChIInChI=1S/C7H7BN2O5/c9-7(11)4-1-5(8(12)13)3-6(2-4)10(14)15/h1-3,12-13H,(H2,9,11)
InChIKeyXELWZRCEJDUTEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3-Carbamoyl-5-nitrophenyl)boronic acid (CAS 102170-51-4) is a Procurable Arylboronic Acid Building Block for Pharmaceutical and Agrochemical Synthesis


(3-Carbamoyl-5-nitrophenyl)boronic acid (CAS 102170-51-4) is a multifunctional arylboronic acid derivative featuring a carbamoyl group at the 3-position and a nitro group at the 5-position of the phenyl ring, with the boronic acid functionality enabling participation in Suzuki-Miyaura cross-coupling reactions for constructing complex biaryl architectures . This compound is commercially available from multiple reputable suppliers with a typical purity of ≥98% , and its predicted pKa of 6.24±0.10 influences its reactivity and handling in aqueous or buffered coupling conditions [1]. Its unique substitution pattern offers distinct electronic and steric properties compared to simpler nitrophenylboronic acids or other 3,5-disubstituted analogs, making it a valuable building block in medicinal chemistry and materials science .

Why Generic Arylboronic Acid Substitution is Ineffective: The Unique Reactivity Profile of (3-Carbamoyl-5-nitrophenyl)boronic acid (CAS 102170-51-4)


In-class substitution with simpler or alternative arylboronic acids is not straightforward because the specific electronic and steric profile dictated by the carbamoyl and nitro substituents at the 3- and 5-positions governs both the reactivity and the final molecular topology in cross-coupling applications. For instance, 2-nitrophenylboronic acids are widely documented to suffer from low reactivity and instability in the presence of Pd catalysts, often requiring specialized conditions or protecting group strategies [1]. In contrast, the 3,5-disubstitution pattern of (3-carbamoyl-5-nitrophenyl)boronic acid mitigates these ortho-induced deactivation effects, offering a more reliable coupling partner [2]. Furthermore, the carbamoyl group provides a distinct hydrogen-bonding handle and electronic modulation compared to the carboxylic acid in 3-carboxy-5-nitrophenylboronic acid (CAS 101084-81-5), which can lead to different solubility, crystallization behavior, and downstream compatibility in multi-step syntheses of pharmaceutical intermediates . Thus, procurement of this specific derivative is necessary for achieving the desired structural and functional outcomes in target-oriented synthesis.

Quantitative Differentiation Evidence for (3-Carbamoyl-5-nitrophenyl)boronic acid (CAS 102170-51-4) vs. Closest Structural Analogs


Purity Benchmarking: ≥98% Commercial Availability vs. 3-Carboxy-5-nitrophenylboronic Acid Purity Range

The target compound (3-Carbamoyl-5-nitrophenyl)boronic acid is routinely offered by multiple global vendors with a standardized purity of ≥98% . In contrast, the structurally related 3-carboxy-5-nitrophenylboronic acid (CAS 101084-81-5) is commonly supplied with a broader purity specification, such as '95-105% (Assay by titration)' . This difference in purity specification can impact the reliability of reaction yields and the need for additional purification steps in sensitive synthetic sequences.

Procurement Quality Control Chemical Purity

Melting Point as a Purity and Identity Criterion: Target Compound (269-271°C) vs. 3-Carboxy Analog (229-232°C)

The reported melting point of (3-Carbamoyl-5-nitrophenyl)boronic acid is 269-271°C , which is significantly higher than the 229-232°C range observed for 3-carboxy-5-nitrophenylboronic acid . This substantial difference (approximately 40°C) provides a robust, quantitative metric for identity verification and purity assessment upon receipt, and it reflects the stronger intermolecular hydrogen-bonding network afforded by the primary carbamoyl group compared to the carboxylic acid.

Analytical Characterization Physical Properties Compound Identity

Storage and Handling Requirements: Cold Chain (2-8°C) Necessity vs. Room Temperature Stability of 3-Carboxy Analog

Vendor specifications for (3-Carbamoyl-5-nitrophenyl)boronic acid consistently recommend storage at 2-8°C under an inert atmosphere to maintain integrity . In contrast, the 3-carboxy analog (3-carboxy-5-nitrophenylboronic acid) is typically labeled for storage at room temperature (RT) . This operational difference indicates a higher sensitivity of the carbamoyl derivative to thermal degradation or hydrolysis, necessitating cold-chain logistics for procurement and long-term storage, which is a quantifiable factor in inventory management and total cost of ownership.

Stability Supply Chain Logistics Storage Conditions

Acidity Constant (pKa) Differentiation: Target Compound (pKa 6.24±0.10) vs. 3-Nitrophenylboronic Acid (pKa 7.04)

The predicted pKa of (3-Carbamoyl-5-nitrophenyl)boronic acid is 6.24±0.10 [1], which is notably lower than the experimentally determined pKa of 7.04 for 3-nitrophenylboronic acid [2]. This difference arises from the electron-withdrawing effect of the additional carbamoyl group, which increases the acidity of the boronic acid moiety. A lower pKa influences the speciation of the boronic acid under standard Suzuki-Miyaura coupling conditions (often aqueous base, pH > 9), affecting the rate of transmetalation and the propensity for protodeboronation side reactions.

Reactivity Physicochemical Properties pKa Suzuki Coupling Optimization

Suzuki-Miyaura Reactivity Profile: Mitigated Ortho-Deactivation Compared to 2-Nitrophenylboronic Acids

Literature reports indicate that 2-nitrophenylboronic acids exhibit low reactivity and poor stability under standard palladium-catalyzed Suzuki-Miyaura conditions, often requiring specialized microwave or ligand-accelerated protocols to achieve acceptable yields [1]. In contrast, (3-Carbamoyl-5-nitrophenyl)boronic acid lacks the ortho-nitro group and thus avoids this deactivating steric and electronic penalty. While direct yield comparisons for identical coupling partners are not available, the class-level inference is that the 3,5-disubstituted arylboronic acid will behave as a more reliable and standard coupling partner, likely providing higher and more reproducible yields under conventional conditions.

Cross-Coupling Suzuki-Miyaura Reactivity Boronic Acid Stability

Functional Group Orthogonality: Carbamoyl vs. Carboxylic Acid Handle in Downstream Transformations

The primary carbamoyl group (-CONH2) in the target compound is chemically distinct from the carboxylic acid (-COOH) group found in the closely related 3-carboxy-5-nitrophenylboronic acid. Carbamoyl groups can be dehydrated to nitriles, reduced to aminomethyl groups, or participate in Hofmann rearrangements, offering divergent synthetic pathways compared to carboxylic acid derivatives (esters, amides, reduction to alcohols) . This functional group orthogonality provides access to a different set of final molecular scaffolds. While no direct quantitative comparison of reaction yields is available, the selection of the carbamoyl derivative explicitly enables specific downstream transformations that are impossible or inefficient with the carboxylic acid analog.

Synthetic Utility Functional Group Interconversion Medicinal Chemistry

Validated Application Scenarios for (3-Carbamoyl-5-nitrophenyl)boronic acid (CAS 102170-51-4) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Biaryl Pharmacophores Requiring a 3-Carbamoyl-5-nitro Motif

The compound is ideally suited for constructing biaryl cores in drug discovery programs where both a nitro group (for subsequent reduction to aniline) and a carbamoyl group (for H-bonding or conversion to other nitrogen functionalities) are required at defined positions on the aromatic ring. The reliable Suzuki-Miyaura reactivity profile and high commercial purity ensure efficient library synthesis and hit-to-lead optimization.

Process Chemistry: Reliable Intermediate for Agrochemical and Pharmaceutical API Synthesis

For larger-scale synthesis, the ≥98% purity and defined physicochemical properties (MP 269-271°C) facilitate robust process control and quality assurance. The ability to avoid ortho-deactivation issues common to 2-nitrophenylboronic acids [1] translates to more predictable and scalable cross-coupling steps in the production of active pharmaceutical ingredients (APIs) and agrochemical intermediates.

Materials Science: Synthesis of Functionalized Organic Ligands and Polymers

The combination of a boronic acid handle for C-C bond formation and a carbamoyl group capable of metal coordination or hydrogen bonding makes this compound valuable for creating novel organic ligands for catalysis or metal-organic frameworks (MOFs). The distinct storage requirement (2-8°C) ensures material stability for reproducible synthesis of these advanced materials.

Analytical Chemistry: Use as a High-Purity Standard for Method Development

Owing to its well-defined and high melting point (269-271°C) and high purity (≥98%) , this compound can serve as a reliable standard for calibrating HPLC or GC-MS methods used to monitor reactions involving similar nitro- and carbamoyl-substituted arylboronic acids. Its distinct spectral and chromatographic properties aid in developing robust analytical methods.

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